2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a heterocyclic molecule featuring a pyridazinone core substituted with a cyclopropyl group and an acetamide linker connected to a phenyl ring fused with an imidazo[2,1-b]thiazole moiety.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(12-25-19(27)8-7-16(23-25)13-1-2-13)21-15-5-3-14(4-6-15)17-11-24-9-10-28-20(24)22-17/h3-11,13H,1-2,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLURYNVEHNBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can be accomplished through a multi-step process. It typically involves:
Cyclopropanation: of a suitable precursor to introduce the cyclopropyl group.
Formation of the oxopyridazin: ring via cyclization reactions.
Coupling of the imidazo[2,1-b]thiazole moiety: to the phenyl ring.
Amidation: reaction to link the components through acetamide formation.
These reactions are conducted under specific conditions involving controlled temperatures, catalysts, and solvents to optimize yield and purity.
Industrial Production Methods
Scaling up for industrial production requires robust protocols to ensure consistency and efficiency. Methods such as continuous flow synthesis and process optimization techniques are employed. Advanced reactor designs and automation play a critical role in large-scale synthesis to meet commercial demand while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form various derivatives with altered pharmacological properties.
Reduction: : Can be reduced to generate different functional groups, enhancing its applicability.
Substitution: : Participates in substitution reactions, allowing modification of its structure for targeted uses.
Common Reagents and Conditions
Oxidizing agents: : e.g., Hydrogen peroxide, Potassium permanganate.
Reducing agents: : e.g., Lithium aluminum hydride, Sodium borohydride.
Substitution reagents: : Various halogens and nucleophiles in aprotic solvents.
Major Products
These reactions yield a variety of products depending on the reactants and conditions used, including hydroxylated , reduced , and substituted derivatives
Scientific Research Applications
The compound is of interest due to its potential in:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Exploring its pharmacological properties and potential as a therapeutic agent.
Industry: : Use in material science for developing novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide exerts its effects involves:
Binding to molecular targets: : Interaction with enzymes, receptors, or nucleic acids.
Pathway modulation: : Influencing biochemical pathways leading to its therapeutic or material properties.
Comparison with Similar Compounds
Key Structural Differences
- Pyridazinone Substitution: The target compound’s 3-cyclopropyl group on the pyridazinone ring contrasts with the 4-chlorophenyl group in and the unsubstituted pyridazinone in . Cyclopropyl groups are known to improve metabolic stability by resisting oxidative degradation, whereas chlorophenyl groups enhance lipophilicity and target binding . The imidazo[2,1-b]thiazole moiety in the target compound differs from the imidazo[2,1-b][1,3,4]thiadiazole in and the triazolopyridazine in . These variations influence electronic properties and steric interactions with biological targets.
- Acetamide Linker: All compounds share an acetamide bridge, but connectivity differs. For example, the target compound’s acetamide connects to a phenyl ring, while in , it links to a triazolopyridazine-methyl group.
Pharmacological Hypotheses
- The cyclopropyl group may prolong half-life compared to phenyl-substituted analogs.
- Compound : The 4-chlorophenyl group could enhance affinity for hydrophobic binding pockets, while the pyridyl-thiazole may facilitate metal coordination in enzyme active sites.
- Compound : The thiophene group’s electron-rich nature may improve DNA intercalation or interlayer interactions in supramolecular assemblies.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex structure that includes:
- A pyridazinone core .
- A cyclopropyl group .
- An imidazo[2,1-b]thiazole moiety .
These structural elements contribute to its interaction with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor and receptor modulator. Its potential applications include:
- Anticancer activity : Targeting specific cancer cell lines.
- Anti-inflammatory effects : Modulating inflammatory pathways.
- Antimicrobial properties : Inhibiting bacterial growth.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, potentially altering their activity.
- Receptor Modulation : It may interact with various receptors, influencing downstream signaling pathways.
Anticancer Activity
A study evaluated the compound's cytotoxic effects against several human cancer cell lines, including RKO, A-549, MCF-7, PC-3, and HeLa. The results demonstrated significant inhibition of cell viability at varying concentrations:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| RKO | 60.70 | 70.23 |
| PC-3 | 49.79 | 68.45 |
| HeLa | 78.72 | 65.12 |
These findings suggest that the compound is particularly effective against prostate and colorectal cancer cells .
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages. This effect was quantified using ELISA assays to measure cytokine levels after treatment with the compound.
Antimicrobial Properties
The antimicrobial activity was assessed against various bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound could serve as a lead in developing new antimicrobial agents .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyridazinone Core : Cyclization reactions involving hydrazine derivatives.
- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
- Attachment of the Imidazo[2,1-b]thiazole Moiety : Utilizing coupling reactions with appropriate thiazole derivatives.
Optimization of these synthetic routes is crucial for improving yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
